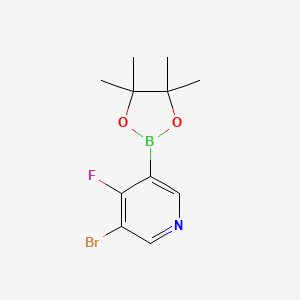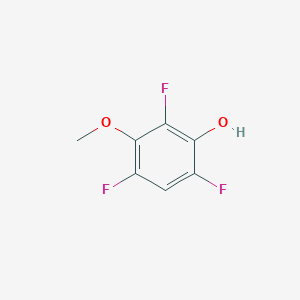
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol is an organic compound with the molecular formula C8H7Cl3FO. This compound is of interest due to its unique chemical structure, which includes both chlorine and fluorine atoms attached to a phenyl ring, as well as a hydroxyl group. It is used in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-fluorobenzaldehyde with chloroform in the presence of a base, followed by reduction to yield the desired product . The reaction conditions typically involve temperatures ranging from 0°C to 50°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-dichloro-1-(3-chloro-4-fluorophenyl)ethanone, while reduction can produce 2,2-dichloro-1-(3-chloro-4-fluorophenyl)ethane.
科学的研究の応用
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol involves its interaction with specific molecular targets. The presence of halogen atoms and a hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- 2,2-Dichloro-1-(4-chloro-3-fluorophenyl)ethanol
- 2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanone
- 1-(2,6-Dichloro-3-fluorophenyl)ethanol
Uniqueness
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol is unique due to its specific arrangement of chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C8H6Cl3FO |
|---|---|
分子量 |
243.5 g/mol |
IUPAC名 |
2,2-dichloro-1-(3-chloro-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H6Cl3FO/c9-5-3-4(1-2-6(5)12)7(13)8(10)11/h1-3,7-8,13H |
InChIキー |
OHSKIUZUXBMYLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(C(Cl)Cl)O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14031394.png)
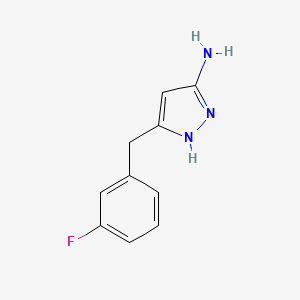

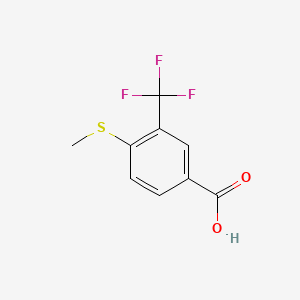
![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
![Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate](/img/structure/B14031415.png)
![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)
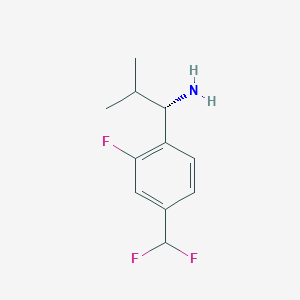

![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)
